molecular formula C11H17N B12442815 1-[2-Methyl-6-(propan-2-yl)phenyl]methanamine CAS No. 786677-17-6

1-[2-Methyl-6-(propan-2-yl)phenyl]methanamine

Cat. No.: B12442815
CAS No.: 786677-17-6
M. Wt: 163.26 g/mol
InChI Key: OGSMLVJFIWGIEF-UHFFFAOYSA-N
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Description

1-[2-Methyl-6-(propan-2-yl)phenyl]methanamine is an organic compound with a complex structure, characterized by a phenyl ring substituted with a methyl group and an isopropyl group, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Methyl-6-(propan-2-yl)phenyl]methanamine typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Methyl-6-(propan-2-yl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylmethanamines.

Scientific Research Applications

1-[2-Methyl-6-(propan-2-yl)phenyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-[2-Methyl-6-(propan-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-Phenylpropan-2-one: Similar in structure but lacks the methanamine group.

    1-[4-(propan-2-yl)phenyl]methanamine: Similar structure with different substitution patterns on the phenyl ring.

Uniqueness: 1-[2-Methyl-6-(propan-2-yl)phenyl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

786677-17-6

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

(2-methyl-6-propan-2-ylphenyl)methanamine

InChI

InChI=1S/C11H17N/c1-8(2)10-6-4-5-9(3)11(10)7-12/h4-6,8H,7,12H2,1-3H3

InChI Key

OGSMLVJFIWGIEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)CN

Origin of Product

United States

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